molecular formula C7H5N5 B2977926 6-azido-1H-benzimidazole CAS No. 34594-87-1

6-azido-1H-benzimidazole

Cat. No. B2977926
CAS RN: 34594-87-1
M. Wt: 159.152
InChI Key: FLLNGOREBREUGQ-UHFFFAOYSA-N
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Description

6-Azido-1H-benzimidazole is a chemical compound with the molecular formula C7H5N5 . It is a derivative of benzimidazole, a heterocyclic compound containing a benzene ring fused to an imidazole ring .


Synthesis Analysis

Benzimidazole synthesis involves the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles . The process employs formic acid, iron powder, and NH4Cl to reduce the nitro group and effect the imidazole cyclization . Various o-phenylenediamines and N-substituted formamides can be used as C1 sources in a zinc-catalyzed cyclization .


Molecular Structure Analysis

The molecular structure of 6-Azido-1H-benzimidazole is characterized by a benzene ring fused to an imidazole ring . The substituents of the benzimidazole ring allow fine tuning of the emission maxima, fluorescence quantum yields, and redox potentials .


Chemical Reactions Analysis

Benzimidazole derivatives exert anti-inflammatory effects mainly by interacting with transient receptor potential vanilloid-1, cannabinoid receptors, bradykinin receptors, specific cytokines, 5-lipoxygenase activating protein, and cyclooxygenase . The substituent’s tendency and position on the benzimidazole ring significantly contribute to the anti-inflammatory activity .


Physical And Chemical Properties Analysis

6-Azido-1H-benzimidazole has a molecular weight of 159.15 . The physical properties of benzimidazole derivatives can be modulated by the introduction of selected donor and acceptor substituents .

Scientific Research Applications

Quantum Chemical Analysis

6-azido-1H-1,3-benzodiazole: , also known as 6-azido-1H-benzimidazole , has been the subject of quantum chemical studies. These studies utilize Density Functional Theory (DFT) to calculate various quantum chemical descriptors, such as the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), total energy for orbital transitions, chemical hardness, softness, and electrophilicity index . Such analyses are crucial for understanding the reactivity and stability of chemical compounds, which can be applied in designing new materials and drugs.

Antimicrobial Applications

Benzimidazole derivatives, including 6-azido-1H-benzimidazole , have shown significant potential as antimicrobial agents. They have been synthesized and evaluated for their efficacy against various microbial species, including bacteria and fungi . The antimicrobial activity is often assessed through methods like the Kirby–Bauer disc diffusion method, and the structure-activity relationship (SAR) studies help in enhancing the compound’s efficacy .

Drug Discovery

The benzimidazole core is a vital pharmacophore in medicinal chemistry. Compounds like 6-azido-1H-benzimidazole have been found to possess a wide range of biological activities, including antifungal, antihistaminic, antiviral, anticancer, antioxidant, and anti-ulcerative properties . This makes them an important moiety in pharmaceutical research, where they can be modified to create new therapeutic agents.

Thermodynamic Properties

The thermodynamic properties of benzimidazole derivatives are studied by examining the effect of temperature changes on enthalpy, entropy, heat capacity, and correlation properties. These studies are essential for predicting the behavior of these compounds under different conditions, which is important for their application in various scientific fields .

Molecular Docking Studies

Molecular docking studies of benzodiazole derivatives, including 6-azido-1H-benzimidazole , have revealed their potential mechanism of action, such as the inhibition of cell wall adhesion. This is particularly relevant in the development of new antimicrobial drugs, where understanding the interaction between the drug and its target is crucial .

Synthesis Optimization

The synthesis of benzimidazole derivatives can be optimized using various computational methods to predict the best reaction conditions. This includes the use of hybrid exchange functional methods like B3LYP and basis sets such as 6-311G(d,p) for the full optimization of the compounds in the gas phase . This information is valuable for chemists who aim to synthesize these compounds with high efficiency and yield.

Biological Activity Profiling

Benzimidazole derivatives are known for their diverse biological activities. By profiling these activities, researchers can identify potential new applications for 6-azido-1H-benzimidazole in treating various diseases. This involves synthesizing new molecules and evaluating them for prospective inherent activity .

Resistance Mechanism Studies

With the rise of antimicrobial resistance, studying the mechanisms by which benzimidazole derivatives, like 6-azido-1H-benzimidazole , combat resistance is crucial. This research can lead to the development of new drugs that are effective against resistant strains of microorganisms .

properties

IUPAC Name

6-azido-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N5/c8-12-11-5-1-2-6-7(3-5)10-4-9-6/h1-4H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLLNGOREBREUGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N=[N+]=[N-])NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-azido-1H-1,3-benzodiazole

CAS RN

34594-87-1
Record name 6-azido-1H-1,3-benzodiazole
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